4-(Piperazin-1-yl)benzofuro[3,2-d]pyrimidine
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Overview
Description
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit the activity of enzymes like phosphatidylinositol-3-kinase (pi3k) , which plays a crucial role in cell cycle regulation and survival.
Mode of Action
Compounds with similar structures have been found to interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Related compounds have been found to affect the pi3k/akt signaling pathway, which is often deregulated in various types of tumors .
Result of Action
Similar compounds have been found to induce apoptosis in tumor cells .
Preparation Methods
The synthesis of 4-(Piperazin-1-yl)benzofuro[3,2-d]pyrimidine typically involves the aza-Wittig reaction of iminophosphoranes with n-butyl isocyanate at 40–50°C to form carbodiimide intermediates. These intermediates are then reacted with nitrogen-oxygen-containing nucleophiles to yield 3-alkyl-2-amino (aryloxy/alkoxy)-benzofuro[3,2-d]pyrimidin-4(3H)-ones in satisfactory yields in the presence of a catalytic amount of sodium ethoxide or potassium carbonate . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-(Piperazin-1-yl)benzofuro[3,2-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-(Piperazin-1-yl)benzofuro[3,2-d]pyrimidine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
4-(Piperazin-1-yl)benzofuro[3,2-d]pyrimidine is unique due to its specific structural features and biological activities. Similar compounds include:
Pyrazolo[3,4-d]pyrimidine: Known for its anticancer activity through kinase inhibition.
Pyrido[2,3-d]pyrimidine: Exhibits antiproliferative activity against various cancer cell lines.
Quinazoline: Another kinase inhibitor with significant anticancer potential.
Furo[2,3-d]pyrimidine: Shares structural similarities and biological activities with this compound.
These compounds highlight the diverse biological potential of fused pyrimidine derivatives and their importance in medicinal chemistry research.
Properties
IUPAC Name |
4-piperazin-1-yl-[1]benzofuro[3,2-d]pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O/c1-2-4-11-10(3-1)12-13(19-11)14(17-9-16-12)18-7-5-15-6-8-18/h1-4,9,15H,5-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWQBHCFTLXGCEJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC=NC3=C2OC4=CC=CC=C43 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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